(4-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride
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Overview
Description
(4-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound consists of a (4-chlorophenyl)-difluoroborane moiety combined with a tetrabutylazanium cation and a fluoride anion. The presence of these distinct functional groups contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride typically involves the reaction of (4-chlorophenyl)-difluoroborane with tetrabutylammonium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borane compound. The general reaction scheme is as follows:
Starting Materials: (4-Chlorophenyl)-difluoroborane and tetrabutylammonium fluoride.
Reaction Conditions: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Procedure: The (4-chlorophenyl)-difluoroborane is dissolved in the anhydrous solvent, and tetrabutylammonium fluoride is added slowly with stirring. The reaction mixture is then allowed to react for several hours until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoride anion can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Coupling Reactions: The borane moiety can engage in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and tosylates. The reactions are typically carried out in polar aprotic solvents like DMSO or DMF.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used. The reactions are conducted in solvents like ethanol or water under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution yields substituted organic molecules.
Scientific Research Applications
(4-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride involves its interaction with specific molecular targets. The fluoride anion acts as a nucleophile, participating in substitution reactions, while the borane moiety can form stable complexes with transition metals, facilitating catalytic processes. The tetrabutylazanium cation stabilizes the compound and enhances its solubility in organic solvents.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)boronic acid: Similar in structure but lacks the difluoroborane and tetrabutylazanium components.
Tetrabutylammonium fluoride: Contains the tetrabutylazanium cation and fluoride anion but lacks the (4-chlorophenyl)-difluoroborane moiety.
Phenylboronic acid: Similar borane structure but without the chlorine substituent and difluoroborane group.
Uniqueness
(4-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. The presence of both borane and fluoride components allows it to participate in a wide range of chemical reactions, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
(4-chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BClF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9)10;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXISMTXRYSIF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BClF3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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